

tert-Butyl 7-bromo-1H-indole-1-carboxylate solubility in organic solvents

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Compound of Interest		
Compound Name:	tert-Butyl 7-bromo-1H-indole-1-	
	carboxylate	
Cat. No.:	B1294758	Get Quote

An In-depth Technical Guide to the Solubility of **tert-Butyl 7-bromo-1H-indole-1-carboxylate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of **tert-Butyl 7-bromo-1H-indole-1-carboxylate** in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings.

The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, understanding a compound's solubility is essential for formulation design, assessing bioavailability, and ensuring reliable results in screening assays.[1][2][3] Poor solubility can be a major obstacle, hindering the progression of promising drug candidates.[2]

Physicochemical Properties

A summary of the known physicochemical properties of **tert-Butyl 7-bromo-1H-indole-1-carboxylate** is presented below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

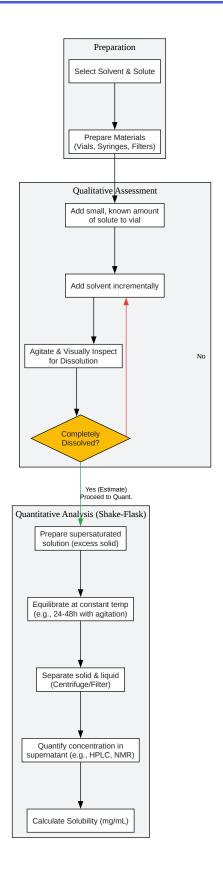


Property	Value	Source
Molecular Formula	C13H14BrNO2	[4][5]
Molecular Weight	296.16 g/mol	[4][5]
CAS Number	868561-17-5	[5][6]
Physical Form	Liquid (data may vary)	[4]
Purity	Typically ≥97%	[4]

Experimental Workflow for Solubility Determination

The determination of solubility follows a logical progression from qualitative assessment to precise quantitative measurement. The following workflow diagram illustrates the key steps involved in this process.





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Caption: Workflow for determining organic compound solubility.



Quantitative Solubility Data

As quantitative solubility data for **tert-Butyl 7-bromo-1H-indole-1-carboxylate** is not widely published, the following table is provided as a template for researchers to systematically record their experimental findings. Accurate and consistent data recording is crucial for comparing results across different solvents and conditions.

Organic Solvent	Temperature (°C)	Solubility (mg/mL)	Method Used	Observations/ Notes
e.g., Acetonitrile	25	Shake-Flask, HPLC-UV	Clear, colorless solution	
e.g., DMSO	25	Shake-Flask, HPLC-UV		_
e.g., Ethanol	25	Shake-Flask, HPLC-UV	_	
e.g., Dichloromethane	25	Shake-Flask, HPLC-UV	_	
e.g., Ethyl Acetate	25	Shake-Flask, HPLC-UV	_	
e.g., Tetrahydrofuran	25	Shake-Flask, HPLC-UV	_	
e.g., Toluene	25	Shake-Flask, HPLC-UV	_	

Experimental Protocols

Detailed and consistent methodologies are key to generating reproducible solubility data. The following protocols outline both a rapid qualitative method for initial screening and the more rigorous shake-flask method for determining thermodynamic solubility.

Protocol 1: Qualitative/Semi-Quantitative Solubility Assessment



This method is useful for rapid screening and for estimating the solubility range of the compound in various solvents.

Materials:

- tert-Butyl 7-bromo-1H-indole-1-carboxylate
- A selection of organic solvents (e.g., DMSO, ethanol, acetonitrile)
- Small glass vials (1-2 mL) with caps
- Calibrated micropipettes
- Vortex mixer or magnetic stirrer

Procedure:

- Accurately weigh approximately 1-2 mg of the compound into a small, dry glass vial.
- Add a small, precise volume of the selected organic solvent (e.g., 100 μL) to the vial.[7][8]
- Cap the vial and shake it vigorously or vortex for 60 seconds.[7] After agitation, visually inspect the mixture.
- If the solid has completely dissolved, the compound is soluble at a concentration of ≥10-20 mg/mL. Record the observation.
- If the solid is not completely dissolved, continue to add the solvent in small, incremental volumes (e.g., 100 µL at a time). After each addition, vortex the vial for 60 seconds and visually inspect for complete dissolution.[7]
- Record the total volume of solvent required to completely dissolve the initial mass of the compound.
- The solubility can be classified based on the volume of solvent needed. For example, a compound dissolving in less than 1 mL of solvent for a 1 mg sample would be considered highly soluble.



Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

- tert-Butyl 7-bromo-1H-indole-1-carboxylate
- Chosen organic solvent(s)
- Screw-cap vials
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer
- Volumetric flasks and analytical balance for standard preparation

Procedure:

- Add an excess amount of solid tert-Butyl 7-bromo-1H-indole-1-carboxylate to a screw-cap
 vial. The amount should be sufficient to ensure that undissolved solid remains at the end of
 the experiment (e.g., 5-10 mg in 1 mL of solvent).
- Add a precise volume of the chosen organic solvent to the vial.
- Seal the vial tightly and place it in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).



- Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.[10]
- After the equilibration period, let the vial stand to allow the excess solid to settle.
- Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to first centrifuge the vial and then draw the supernatant through a syringe fitted with a chemical-resistant filter (e.g., 0.22 μm PTFE).[10]
- Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantify the concentration of the compound in the diluted solution using a validated analytical method such as HPLC-UV or NMR.[11] This requires a pre-established calibration curve generated from standard solutions of known concentrations.[11]
- Calculate the original solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure the precision of the results.

Conclusion

This guide provides the necessary framework for researchers and drug development professionals to systematically determine the solubility of **tert-Butyl 7-bromo-1H-indole-1-carboxylate** in relevant organic solvents. While published quantitative data is scarce, the application of the detailed qualitative and quantitative protocols described herein will enable individual laboratories to generate the high-quality, reproducible data essential for advancing their research and development objectives. Consistent application of these methods will facilitate a deeper understanding of this compound's physicochemical profile, supporting its effective use in medicinal chemistry and beyond.

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- To cite this document: BenchChem. [tert-Butyl 7-bromo-1H-indole-1-carboxylate solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294758#tert-butyl-7-bromo-1h-indole-1-carboxylate-solubility-in-organic-solvents]

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